4-Cresolylcobamide
4-Cresolylcobamide
Brand Name:
Vulcanchem
CAS No.:
119637-75-1
VCID:
VC20858133
InChI:
InChI=1S/C60H88N11O15P.2CN.Co/c1-29-10-12-33(13-11-29)83-56-51(80)52(39(28-72)84-56)86-87(81,82)85-30(2)27-67-47(79)21-23-59(8)37(24-45(65)77)50-55-60(9,26-46(66)78)36(16-19-43(63)75)49(70-55)32(4)53-58(7,22-20-44(64)76)34(14-17-41(61)73)38(68-53)25-40-57(5,6)35(15-18-42(62)74)48(69-40)31(3)54(59)71-50;2*1-2;/h10-13,25,30,34-37,39,50-52,55-56,72,80H,14-24,26-28H2,1-9H3,(H15,61,62,63,64,65,66,67,68,69,70,71,73,74,75,76,77,78,79,81,82);;;/q;2*-1;+3/p-2
SMILES:
CC1=CC=C(C=C1)OC2C(C(C(O2)CO)OP(=O)([O-])OC(C)CNC(=O)CCC3(C(C4C5C(C(C(=N5)C(=C6C(C(C(=N6)C=C7C(C(C(=N7)C(=C3[N-]4)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CCC(=O)N)C)CCC(=O)N)(C)CC(=O)N)CC(=O)N)C)O.[C-]#N.[C-]#N.[Co+3]
Molecular Formula:
C62H86CoN13O15P-
Molecular Weight:
1343.3 g/mol
4-Cresolylcobamide
CAS No.: 119637-75-1
Cat. No.: VC20858133
Molecular Formula: C62H86CoN13O15P-
Molecular Weight: 1343.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119637-75-1 |
|---|---|
| Molecular Formula | C62H86CoN13O15P- |
| Molecular Weight | 1343.3 g/mol |
| IUPAC Name | 1-[3-[(4Z,9Z,14Z)-2,18-bis(2-amino-2-oxoethyl)-7,12,13,17-tetrakis(3-amino-3-oxopropyl)-3,5,8,8,13,15,18-heptamethyl-1,2,7,12,17,19-hexahydrocorrin-21-id-3-yl]propanoylamino]propan-2-yl [4-hydroxy-2-(hydroxymethyl)-5-(4-methylphenoxy)oxolan-3-yl] phosphate;cobalt(3+);dicyanide |
| Standard InChI | InChI=1S/C60H88N11O15P.2CN.Co/c1-29-10-12-33(13-11-29)83-56-51(80)52(39(28-72)84-56)86-87(81,82)85-30(2)27-67-47(79)21-23-59(8)37(24-45(65)77)50-55-60(9,26-46(66)78)36(16-19-43(63)75)49(70-55)32(4)53-58(7,22-20-44(64)76)34(14-17-41(61)73)38(68-53)25-40-57(5,6)35(15-18-42(62)74)48(69-40)31(3)54(59)71-50;2*1-2;/h10-13,25,30,34-37,39,50-52,55-56,72,80H,14-24,26-28H2,1-9H3,(H15,61,62,63,64,65,66,67,68,69,70,71,73,74,75,76,77,78,79,81,82);;;/q;2*-1;+3/p-2 |
| Standard InChI Key | ZFWXJHJHLMIQPY-UHFFFAOYSA-L |
| Isomeric SMILES | CC1=CC=C(C=C1)OC2C(C(C(O2)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\3(C(C4C5C(C(C(=N5)/C(=C\6/C(C(C(=N6)/C=C\7/C(C(C(=N7)/C(=C3\[N-]4)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CCC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)CC(=O)N)C)O.[C-]#N.[C-]#N.[Co+3] |
| SMILES | CC1=CC=C(C=C1)OC2C(C(C(O2)CO)OP(=O)([O-])OC(C)CNC(=O)CCC3(C(C4C5C(C(C(=N5)C(=C6C(C(C(=N6)C=C7C(C(C(=N7)C(=C3[N-]4)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CCC(=O)N)C)CCC(=O)N)(C)CC(=O)N)CC(=O)N)C)O.[C-]#N.[C-]#N.[Co+3] |
| Canonical SMILES | CC1=CC=C(C=C1)OC2C(C(C(O2)CO)OP(=O)([O-])OC(C)CNC(=O)CCC3(C(C4C5C(C(C(=N5)C(=C6C(C(C(=N6)C=C7C(C(C(=N7)C(=C3[N-]4)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CCC(=O)N)C)CCC(=O)N)(C)CC(=O)N)CC(=O)N)C)O.[C-]#N.[C-]#N.[Co+3] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator